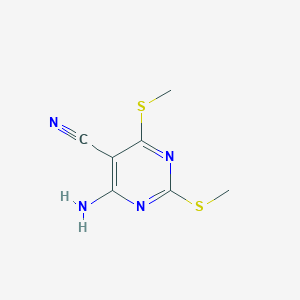
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is a heterocyclic organic compound that is widely used in scientific research. It has a molecular formula of C9H10N4S2 and a molecular weight of 242.33 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for the use of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the development of materials with improved properties for optoelectronics and catalysis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-amino-2,6-bis(methylthio)pyrimidine with cyanogen chloride. This reaction yields 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in good yield and high purity.
Applications De Recherche Scientifique
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used as a precursor for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral drugs. Additionally, it has been used in the synthesis of materials with potential applications in optoelectronics and catalysis.
Propriétés
Numéro CAS |
98277-53-3 |
|---|---|
Nom du produit |
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- |
Formule moléculaire |
C7H8N4S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
4-amino-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4(3-8)5(9)10-7(11-6)13-2/h1-2H3,(H2,9,10,11) |
Clé InChI |
UMLJRQHCHCJUKT-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)N)SC |
SMILES canonique |
CSC1=NC(=NC(=C1C#N)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)









![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)